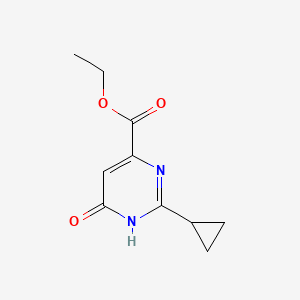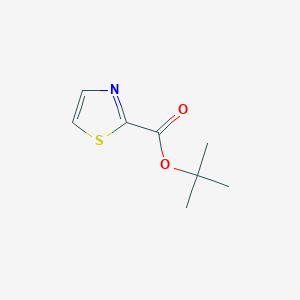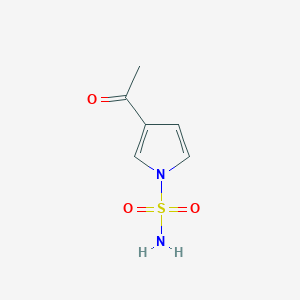![molecular formula C10H7ClN4O B13974936 2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)
2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a unique structure combining a pyrazole ring and a pyrrolopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a chlorinated pyridine precursor, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization: Further cyclization reactions can modify the core structure, leading to new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases and other signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoloquinolines: These compounds share a similar pyrazole ring structure and have comparable biological activities.
Imidazoles: Another class of heterocyclic compounds with similar chemical properties and applications.
Uniqueness
2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific combination of a pyrazole ring and a pyrrolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7ClN4O |
|---|---|
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
2-chloro-6-(1H-pyrazol-4-yl)-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C10H7ClN4O/c11-9-2-1-7-8(14-9)5-15(10(7)16)6-3-12-13-4-6/h1-4H,5H2,(H,12,13) |
Clave InChI |
IEZBNLKJRUNDQX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=N2)Cl)C(=O)N1C3=CNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


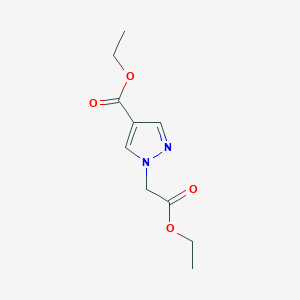

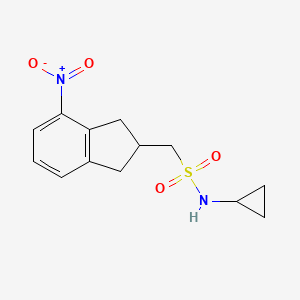

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
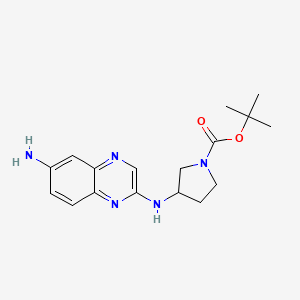
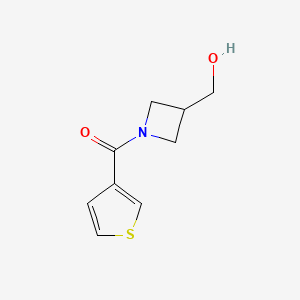
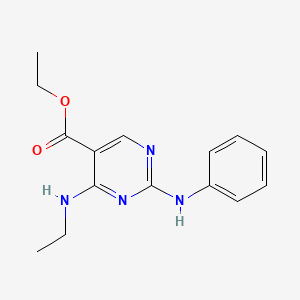
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
